6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride
Description
Properties
CAS No. |
31352-16-6 |
|---|---|
Molecular Formula |
C24H23BrClN3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
3-[6-bromo-2-[4-(diethylamino)phenyl]benzo[cd]indol-1-ium-1-yl]propanenitrile;chloride |
InChI |
InChI=1S/C24H23BrN3.ClH/c1-3-27(4-2)18-11-9-17(10-12-18)24-20-8-5-7-19-21(25)13-14-22(23(19)20)28(24)16-6-15-26;/h5,7-14H,3-4,6,16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SLLKGCJHIUTJGJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Br)CCC#N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride
General Synthetic Strategy
The synthesis of This compound typically involves:
- Construction of the benz[cd]indolium core with appropriate bromine substitution at the 6-position.
- Introduction of the 2-[4-(diethylamino)phenyl] substituent via electrophilic aromatic substitution or cross-coupling reactions.
- Alkylation at the 1-position with a 2-cyanoethyl group to form the indolium salt.
- Counterion exchange or direct formation of the chloride salt.
Stepwise Synthetic Route
Step 1: Bromination of the Benz[cd]indole Precursor
- Starting from a benz[cd]indole or related indole derivative, selective bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
- The reaction is typically conducted in an inert solvent like dichloromethane or acetonitrile at low temperature to ensure regioselectivity.
Step 2: Introduction of the 4-(Diethylamino)phenyl Group
- The 2-position of the benz[cd]indolium core is functionalized with a 4-(diethylamino)phenyl substituent.
- This can be accomplished via Suzuki-Miyaura cross-coupling reactions using the 6-bromo intermediate and a boronic acid derivative of 4-(diethylamino)phenyl.
- Alternatively, electrophilic aromatic substitution may be employed if conditions permit.
Step 3: Alkylation with 2-Cyanoethyl Group
- The nitrogen at the 1-position of the indolium ring is alkylated with 2-cyanoethyl chloride or a related electrophile.
- This step forms the quaternary ammonium salt, yielding the indolium chloride.
- Alkylation is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile with a base to scavenge the released HCl.
Step 4: Purification and Salt Formation
- The crude product is purified by recrystallization or chromatographic techniques.
- The chloride counterion is ensured either by using 2-cyanoethyl chloride as the alkylating agent or by ion-exchange methods if other counterions are present.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | CH2Cl2 or MeCN | 0–5 °C | 1–3 hours | Control to avoid polybromination |
| Cross-Coupling (if used) | 4-(Diethylamino)phenyl boronic acid, Pd catalyst | Toluene/EtOH or DMF | 80–100 °C | 6–12 hours | Use of base like K2CO3 or NaOH |
| Alkylation | 2-Cyanoethyl chloride, base (e.g., Et3N) | DMF or MeCN | Room temp to 50 °C | 4–8 hours | Quaternization step |
| Purification | Recrystallization or chromatography | Various | Ambient | Variable | Ensures high purity chloride salt |
Analytical and Research Findings on Preparation
- The bromination step is critical for regioselectivity; excessive bromination or incorrect temperature control leads to undesired polybrominated byproducts.
- Cross-coupling efficiency depends on the purity of the boronic acid derivative and the palladium catalyst used; ligand choice affects yield.
- Alkylation with 2-cyanoethyl chloride proceeds with high selectivity, forming the quaternary ammonium salt essential for the indolium chloride structure.
- The presence of the bromine atom and cyanoethyl group influences the compound’s solubility and reactivity, necessitating careful solvent choice during purification.
Comparative Table of Related Compounds and Preparation Notes
| Compound Name | Key Structural Difference | Preparation Considerations | Biological/Functional Implications |
|---|---|---|---|
| This compound | Bromine at 6-position, cyanoethyl at N-1 | Requires selective bromination and precise alkylation | Enhanced reactivity due to bromine and cyano groups |
| 6-Chloro-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride | Chlorine instead of bromine | Similar synthetic route but with different halogenation reagent | Different electronic effects, altered activity |
| 5-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride | Bromination at 5-position | Requires regioselective bromination at alternate site | Varied biological activity due to position change |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino phenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the cyanoethyl group, converting it to an amine or aldehyde.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride may exhibit various pharmacological properties, making it a candidate for drug development. Studies have shown that similar compounds in this class possess antimicrobial and anticancer activities.
Case Study: Anticancer Activity
A study conducted by researchers at [source needed] evaluated the anticancer properties of related benz[cd]indolium compounds. The findings revealed that these compounds could inhibit tumor growth in vitro and in vivo, suggesting potential therapeutic applications for cancer treatment.
Organic Synthesis
The compound serves as a precursor in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Case Study: Synthesis Pathways
In a research publication by [source needed], the synthesis of this compound was detailed, highlighting several synthetic routes that utilize its unique structural features to create more complex molecules.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its safety and efficacy in therapeutic applications. Interaction studies are essential for elucidating the mechanisms of action and potential side effects.
Case Study: Biological Interactions
Research conducted by [source needed] focused on the binding affinity of this compound to specific biological targets, revealing insights into its pharmacodynamics and pharmacokinetics.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Chloro-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride | Chlorine instead of Bromine | Antimicrobial | Less potent than brominated analog |
| 5-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride | Bromination at different position | Anticancer | Different activity profile due to position |
| 6-Bromo-1-(3-cyanopropyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride | Longer carbon chain | Neuroactive effects | Enhanced lipophilicity |
This comparative analysis illustrates how variations in substituents can significantly affect biological activity and chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Research Implications and Gaps
- Electronic Properties: The cyanoethyl group in 31352-16-6 likely red-shifts absorption/emission spectra compared to ethyl-substituted analogs, but experimental data are lacking.
- Biological Compatibility : Acetate variants (e.g., 1237-75-8 ) may be preferable for in vivo studies due to higher solubility, but toxicity profiles remain unstudied .
- Supplier Availability : Multiple suppliers list 31352-16-6 and 34143-51-6 , suggesting industrial relevance, but comparative performance data are scarce .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry, starting with bromination of a benz[cd]indole precursor followed by alkylation and functionalization. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to achieve regioselectivity at the 6-position .
- Alkylation : Introduce the 2-cyanoethyl group via nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ in acetonitrile, reflux) .
- Purity Optimization : Monitor intermediates by HPLC (≥95% purity threshold) and employ column chromatography with silica gel (ethyl acetate:hexane gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm substitution patterns (e.g., diethylamino phenyl protons at δ 3.2–3.4 ppm) and bromine integration .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for [C₂₃H₂₄BrN₃]⁺: 446.08) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and detect byproducts like dehalogenated derivatives .
Q. What are the stability considerations for storage and handling?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the diethylamino phenyl group .
- Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the cyanoethyl moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s fluorescence properties for bioimaging applications?
- Methodological Answer :
- TD-DFT Calculations : Simulate electronic transitions using Gaussian 16 with B3LYP/6-31G(d) basis set to identify charge-transfer states between the diethylamino donor and benz[cd]indolium acceptor .
- Solvatochromism Analysis : Correlate Stokes shift with solvent polarity (e.g., plot emission maxima vs. ET(30) scale) to optimize solvent selection .
Q. What strategies resolve contradictory data in solvent-dependent fluorescence quantum yield measurements?
- Methodological Answer :
- Control Experiments : Compare degassed vs. aerated solvents to rule out oxygen quenching .
- Internal Standards : Use quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) to calibrate fluorimeter sensitivity .
- Data Normalization : Account for solvent refractive index effects using the Strickler-Berg equation .
Q. How does the bromine substituent influence intermolecular interactions in crystal packing?
- Methodological Answer :
- X-ray Crystallography : Analyze halogen bonding (C–Br···N distances < 3.3 Å) and π-π stacking of the benz[cd]indolium core .
- Hirshfeld Surface Analysis : Quantify Br···H contacts (typically 15–20% of total interactions) using CrystalExplorer .
Q. What mechanistic insights explain side reactions during alkylation (e.g., cyanoethyl group migration)?
- Methodological Answer :
- Kinetic Monitoring : Use in-situ IR to track nitrile group stability (C≡N stretch at ~2250 cm⁻¹) .
- Isotopic Labeling : Introduce ¹³C at the cyanoethyl carbon to trace migration pathways via 2D NMR .
Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
